4-Bromo-N-(2-methylphenyl)benzenesulfonamide physical properties
4-Bromo-N-(2-methylphenyl)benzenesulfonamide physical properties
An In-Depth Technical Whitepaper on the Physicochemical Characterization of 4-Bromo-N-(2-methylphenyl)benzenesulfonamide
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter molecules where the macroscopic physical properties are entirely dictated by subtle stereoelectronic interplay. 4-Bromo-N-(2-methylphenyl)benzenesulfonamide (CAS: 7455-02-9) [1] is a prime example of such a molecule. It features a classic sulfonamide core flanked by a halogenated aromatic ring and a sterically hindered aniline derivative.
This whitepaper provides a comprehensive, causality-driven guide to the physical properties of this compound. Rather than merely listing theoretical values, we will deconstruct why the molecule behaves the way it does and establish self-validating experimental protocols to empirically determine its physicochemical profile.
Quantitative Physicochemical Profile
Before initiating any empirical workflow, it is standard practice to establish a theoretical baseline. Table 1 summarizes the fundamental and calculated properties of 4-Bromo-N-(2-methylphenyl)benzenesulfonamide.
Table 1: Fundamental and Computed Physical Properties
| Property | Value | Source / Methodology |
| Chemical Formula | C₁₃H₁₂BrNO₂S | Theoretical[1] |
| Molecular Weight | 326.21 g/mol | Calculated[1] |
| CAS Registry Number | 7455-02-9 | Chemical Database[1] |
| Hydrogen Bond Donors (HBD) | 1 (Sulfonamide NH) | Structural Analysis |
| Hydrogen Bond Acceptors (HBA) | 3 (SO₂ oxygens, N atom) | Structural Analysis |
| Topological Polar Surface Area | 46.17 Ų | Cheminformatics |
| Estimated LogP (cLogP) | ~3.8 – 4.2 | Fragment-based calculation |
| Estimated pKa | ~7.8 – 8.1 | Hammett Equation projection |
Mechanistic Causality: Structure-Property Relationships
To truly understand a molecule, we must look beyond the numbers and analyze the causal relationships between its structural moieties and its macroscopic behavior.
The Role of the para-Bromo Substitution: The bromine atom at the para position of the benzenesulfonyl ring exerts a strong electron-withdrawing inductive effect (-I). This electron withdrawal propagates through the sulfonyl group, increasing the acidity of the adjacent NH proton (lowering the pKa). Furthermore, bromine significantly increases the lipophilicity (LogP) of the molecule. In the solid state, the highly polarizable bromine atom can engage in halogen bonding, which increases lattice energy and consequently depresses aqueous solubility[2].
The Role of the ortho-Tolyl Group: The methyl group at the ortho position of the aniline ring introduces severe steric hindrance. This bulk forces the N-phenyl ring to rotate out of the plane of the sulfonamide group to minimize steric clashes with the sulfonyl oxygens. This orthogonal conformation breaks extended π-conjugation and disrupts flat molecular stacking in the crystal lattice. While this disrupted stacking would normally increase solubility, the added hydrophobic bulk of the methyl group counteracts this, resulting in a highly lipophilic, poorly soluble compound.
Structural moieties of 4-Bromo-N-(2-methylphenyl)benzenesulfonamide and their property impacts.
Self-Validating Experimental Methodologies
In applied physical chemistry, an assay is only as good as its internal controls. The following protocols are designed as self-validating systems , meaning the data inherently proves its own reliability.
Protocol 1: Lipophilicity (LogP) Determination via OECD 117
Because the compound is highly lipophilic, the traditional shake-flask method is prone to emulsion artifacts. We utilize the Reverse-Phase HPLC method outlined in OECD Test Guideline 117[3].
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Step 1: Prepare an isocratic mobile phase of Methanol/Water (70:30 v/v) buffered to pH 3.0 (to ensure the sulfonamide is fully unionized).
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Step 2 (Self-Validation): Inject a calibration mixture of six reference standards (e.g., phenol, chlorobenzene, naphthalene) with known LogP values ranging from 1.5 to 5.0. Construct a calibration curve of
(capacity factor) versus LogP. Validation Check: The assay is only valid if the linear regression yields an . -
Step 3: Inject 4-Bromo-N-(2-methylphenyl)benzenesulfonamide in triplicate.
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Step 4: Calculate the LogP of the test compound by interpolating its retention time against the validated calibration curve.
Protocol 2: Thermodynamic Solubility Profiling (Shake-Flask)
Kinetic solubility assays often overestimate solubility due to supersaturation. We employ a rigorous thermodynamic approach[2].
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Step 1: Add an excess amount of the solid compound (approx. 5 mg) to 1 mL of pH 7.4 phosphate-buffered saline (PBS) in a glass vial.
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Step 2: Cap the vial and agitate at 300 RPM at a constant 37°C.
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Step 3 (Self-Validation): Extract 100 µL aliquots at exactly 24 hours and 48 hours. Centrifuge at 15,000 x g for 15 minutes to pellet undissolved solid, then filter the supernatant through a 0.22 µm PTFE syringe filter.
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Step 4: Quantify the concentration via HPLC-UV. Validation Check: Equilibrium is confirmed only if the concentration difference between the 24h and 48h samples is less than 5%. If it is greater, agitation must continue.
Protocol 3: pKa Determination via Potentiometric Titration
Due to the compound's low aqueous solubility, standard aqueous titration will fail (the compound will precipitate before ionizing). We must use a co-solvent extrapolation method.
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Step 1: Prepare three solutions of the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, and 50% MeOH) containing 0.15 M KCl to maintain constant ionic strength.
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Step 2: Titrate each solution with standardized 0.1 M NaOH under a nitrogen atmosphere to prevent CO₂ absorption.
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Step 3 (Self-Validation): Generate a Gran plot (first derivative of the titration curve). Validation Check: The presence of a single, sharp inflection point validates complete dissolution and absence of carbonate interference.
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Step 4: Plot the apparent pKa values against the mole fraction of methanol. Use the Yasuda-Shedlovsky extrapolation to find the true aqueous pKa at 0% methanol[2].
Self-validating experimental workflow for the physicochemical characterization of the compound.
Implications for Drug Development (ADME)
Understanding these physical properties is not merely an academic exercise; it directly dictates the compound's viability as a drug candidate.
With a molecular weight of 326.21 Da, a single H-bond donor, three H-bond acceptors, and an estimated LogP of ~4.0, 4-Bromo-N-(2-methylphenyl)benzenesulfonamide strictly adheres to Lipinski’s Rule of Five [4]. This suggests a high probability of favorable oral absorption via passive transcellular diffusion.
However, as an Application Scientist, I must highlight the liabilities: a LogP approaching 4.0, combined with strong halogen bonding in the crystal lattice, typically results in "brick-dust" behavior—meaning the compound is highly crystalline and poorly soluble in aqueous media[2]. In a physiological setting (pH 7.4), the compound (pKa ~7.8) will be partially ionized (~28% ionized, 72% unionized). While the unionized fraction ensures excellent membrane permeability, the low solubility will likely make oral absorption dissolution rate-limited. Formulation strategies for this molecule would almost certainly require amorphous solid dispersions or lipid-based delivery systems to achieve meaningful in vivo exposure.
References
- Sigma-Aldrich, "4-BROMO-N-(2-METHYLPHENYL)BENZENESULFONAMIDE AldrichCPR", Source: sigmaaldrich.
- Wikipedia, "Lipinski's rule of five", Source: wikipedia.
- Analytice, "OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method", Source: analytice.
- ACS Publications, "Absorption and Drug Development By Alex Avdeef", Source: acs.
